The preparation of Octaverine can be achieved through several synthetic routes, one of which involves the extraction from immature bitter orange. The extraction process typically includes:
The synthesis often requires specific conditions such as temperature control during extraction and precipitation stages, ensuring optimal yield and purity of Octaverine.
The molecular structure of Octaverine reveals significant details regarding its functional groups and stereochemistry:
Octaverine undergoes a variety of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas .
Studies indicate that Octaverine has about half the acute toxicity compared to papaverine, making it a potentially safer alternative for therapeutic applications.
Octaverine has diverse applications across several scientific domains:
Octaverine emerged during mid-20th-century efforts to synthesize papaverine analogs with enhanced potency and selectivity. Goldberg and Shapero’s 1954 comparative study first documented its physiological effects on circulatory and respiratory systems, highlighting its role as a spasmolytic agent [2] [8]. Chemically, it is classified as a low-potency PDE4 inhibitor due to its ability to attenuate cAMP hydrolysis, though with less efficacy than rolipram or piclamilast. The compound’s core structure features an isoquinoline scaffold with ethoxy and methoxy substituents, enabling partial inhibition of the PDE4 catalytic site [1] [3].
Table 1: Key Chemical Properties of Octaverine
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₂₇NO₅ (free base) | [7] |
CAS Registry Number | 549-68-8 (free base); 6775-26-4 (HCl) | [3] [7] |
Molecular Weight | 397.46 g/mol (free base); 433.93 g/mol (HCl) | [3] [5] [7] |
Primary Mechanism | PDE4 inhibition / Calcium channel blockade | [1] [3] |
Research confirms Octaverine’s dual mechanism:
This dual activity established Octaverine as a template for developing selective PDE4 inhibitors like roflumilast, which retain therapeutic effects with improved potency [1] [4].
Isoquinoline derivatives like Octaverine, papaverine, and drotaverine share a core heterocyclic structure but exhibit varied pharmacological profiles due to substituent modifications. These analogs target PDE4 or calcium channels to induce smooth muscle relaxation, making them valuable for treating spasmodic conditions [6] [7].
Table 2: Structural and Functional Comparison of Key Isoquinoline Derivatives
Compound | Core Structure | Key Substituents | Primary Target | Research Application |
---|---|---|---|---|
Octaverine | Isoquinoline | 3,4,5-Triethoxy phenyl; 6,7-dimethoxy | PDE4 / L-VOCCs | Prototype spasmolytic agent [3] [7] |
Drotaverine | Tetrahydroisoquinoline | 3,4-Diethoxy benzyl; 6,7-dimethoxy | PDE4 (selective) | Antispasmodic with enhanced PDE4 affinity [6] |
Papaverine | Isoquinoline | 3,4-Dimethoxy benzyl; 6,7-dimethoxy | Non-selective PDE inhibition | First-generation vascular relaxant [1] |
Structural distinctions driving functional differences include:
Modern drug design exploits these features to optimize target specificity. For example, crisaborole—a boron-containing PDE4 inhibitor—retains the ethoxy-phenyl motif but replaces isoquinoline with a benzoxaborole ring, enhancing anti-inflammatory effects [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7